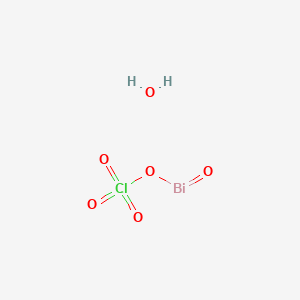
Bismuthyl perchlorate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuthyl perchlorate monohydrate is a chemical compound with the formula BiOClO4·H2O. It appears as a white solid and is used in various scientific and technical fields . This compound is known for its unique properties and applications in different areas of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismuthyl perchlorate monohydrate can be synthesized through the reaction of bismuth compounds with perchloric acid. One common method involves the reaction of bismuth oxide (Bi2O3) with perchloric acid (HClO4) in an aqueous medium, followed by crystallization to obtain the monohydrate form . The reaction conditions typically include controlled temperature and concentration to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reactants and control of reaction parameters to achieve high purity and yield. The product is then purified and crystallized to obtain the monohydrate form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Bismuthyl perchlorate monohydrate undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in various organic and inorganic reactions.
Reduction: Under specific conditions, it can be reduced to lower oxidation states of bismuth.
Substitution: It can participate in substitution reactions where the perchlorate group is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield bismuth oxides, while reduction reactions may produce elemental bismuth or lower oxidation state compounds .
Scientific Research Applications
Bismuthyl perchlorate monohydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of bismuthyl perchlorate monohydrate involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial properties . The compound can also generate reactive oxygen species (ROS), contributing to its oxidative effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bismuthyl perchlorate monohydrate include:
Bismuth oxychloride (BiOCl): Used in cosmetics and pigments.
Bismuth subnitrate (Bi5O(OH)9(NO3)4): Used in pharmaceuticals for gastrointestinal treatments.
Bismuth subsalicylate (C7H5BiO4): Known for its use in treating digestive issues.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a variety of specialized applications. Its ability to act as both an oxidizing and reducing agent, along with its antimicrobial properties, sets it apart from other bismuth compounds .
Properties
IUPAC Name |
oxobismuthanyl perchlorate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.ClHO4.H2O.O/c;2-1(3,4)5;;/h;(H,2,3,4,5);1H2;/q+1;;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIGNGPTESTAPW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=Cl(=O)(=O)O[Bi]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiClH2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














